molecular formula C11H11BrO2 B7942880 Ethyl 3-(3-bromophenyl)prop-2-enoate

Ethyl 3-(3-bromophenyl)prop-2-enoate

Cat. No.: B7942880
M. Wt: 255.11 g/mol
InChI Key: MSSAFCYKWMNVMZ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)prop-2-enoate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-bromophenyl)prop-2-enoate can be synthesized through the esterification of 3-(3-bromophenyl)prop-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would include the bromination of cinnamic acid followed by esterification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of ethyl 3-(3-bromophenyl)propanoate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of ethyl 3-(3-aminophenyl)prop-2-enoate or ethyl 3-(3-thiocyanatophenyl)prop-2-enoate.

    Oxidation: Formation of 3-(3-bromophenyl)prop-2-enoic acid.

    Reduction: Formation of ethyl 3-(3-bromophenyl)propanoate.

Scientific Research Applications

Ethyl 3-(3-bromophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of ethyl 3-(3-bromophenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the meta position makes the compound susceptible to nucleophilic substitution reactions. Additionally, the conjugated double bond in the prop-2-enoate moiety allows for various addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-bromophenyl)prop-2-enoate: Similar structure but with the bromine atom at the para position.

    Ethyl 3-(2-bromophenyl)prop-2-enoate: Bromine atom at the ortho position.

    Ethyl cinnamate: Lacks the bromine substitution.

Uniqueness

Ethyl 3-(3-bromophenyl)prop-2-enoate is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The meta substitution provides distinct electronic and steric effects compared to ortho and para substitutions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

ethyl 3-(3-bromophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSAFCYKWMNVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340906
Record name ethyl 3-(3-bromophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59114-88-4
Record name ethyl 3-(3-bromophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a stirred solution of 10.1 grams (0.045 mole) of 3-bromocinnamic acid and 40 drops of concentrated sulfuric acid in 75 mL of ethanol was heated at reflux for about 19 hours. After this time the reaction mixture was concentrated under reduced pressure to a residual oil. The oil was dissolved in methylene chloride, and the solution was washed with 50 mL of water and then with 50 mL of an aqueous solution saturated with sodium bicarbonate. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding about 11.4 grams of ethyl 3-(3-bromophenyl)-2-propenoate. The NMR spectrum was consistent with the proposed structure.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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